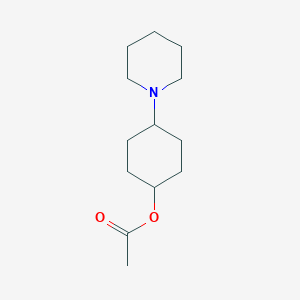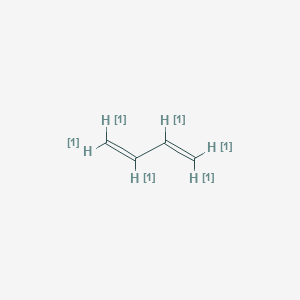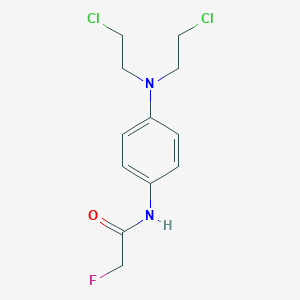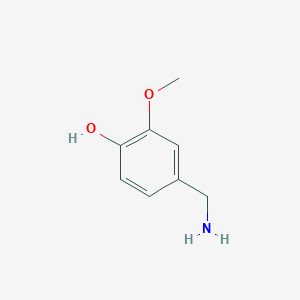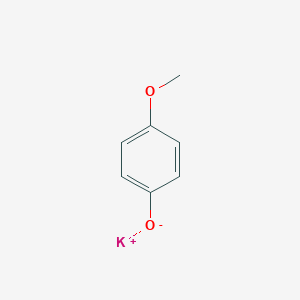
Potassium p-methoxyphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a white crystalline solid that is soluble in water and other polar solvents. It is also known as PMCP and has the chemical formula C7H6KO3. In
Wirkmechanismus
The mechanism of action of PMCP is not fully understood, but it is believed to involve the coordination of the potassium ion with the oxygen atom of the methoxy group. This coordination leads to the formation of a stable complex that can act as a catalyst or a reagent in various chemical reactions.
Biochemische Und Physiologische Effekte
PMCP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It is important to note that PMCP should not be used for medical purposes, as its effects on human health are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
PMCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has high solubility in water and other polar solvents, and is stable under a wide range of conditions. However, PMCP also has some limitations. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the starting materials or the solvent used in the reaction.
Zukünftige Richtungen
There are several future directions for the study of PMCP. One area of interest is the development of new synthetic methods for PMCP and its derivatives. Another area of research is the exploration of PMCP's potential applications in catalysis, material science, and other fields. Finally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of PMCP.
Conclusion
In conclusion, potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PMCP and its derivatives.
Synthesemethoden
The synthesis of PMCP involves the reaction of p-methoxyphenol with potassium hydroxide. This reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The chemical equation for this reaction is as follows:
C7H8O2 + KOH → C7H6KO3 + H2O
Wissenschaftliche Forschungsanwendungen
PMCP has been used in various scientific research applications, including catalysis, organic synthesis, and material science. It has been shown to be an effective catalyst for the synthesis of various organic compounds, such as benzimidazoles and quinolines. PMCP has also been used as a reagent in the preparation of metal-organic frameworks (MOFs) and other porous materials.
Eigenschaften
CAS-Nummer |
1122-93-6 |
|---|---|
Produktname |
Potassium p-methoxyphenolate |
Molekularformel |
C7H7KO2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
potassium;4-methoxyphenolate |
InChI |
InChI=1S/C7H8O2.K/c1-9-7-4-2-6(8)3-5-7;/h2-5,8H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
NOCQQZLSUGMTIS-UHFFFAOYSA-M |
Isomerische SMILES |
COC1=CC=C(C=C1)[O-].[K+] |
SMILES |
COC1=CC=C(C=C1)[O-].[K+] |
Kanonische SMILES |
COC1=CC=C(C=C1)[O-].[K+] |
Andere CAS-Nummern |
1122-93-6 |
Verwandte CAS-Nummern |
150-76-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



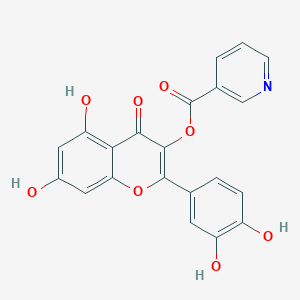
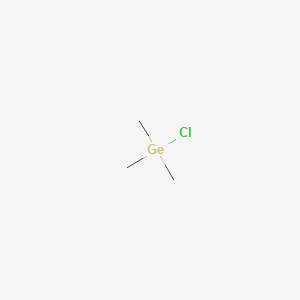
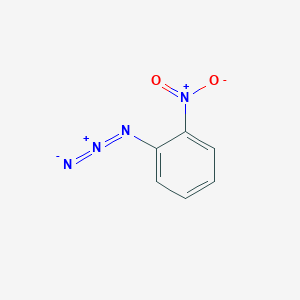
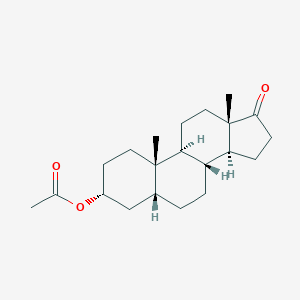
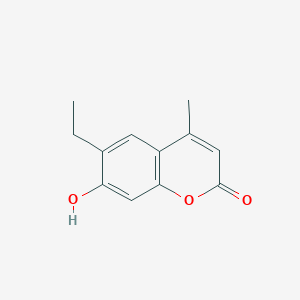
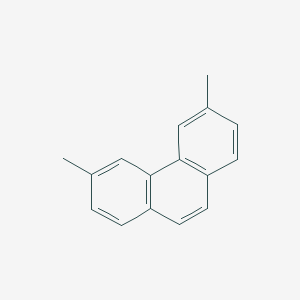
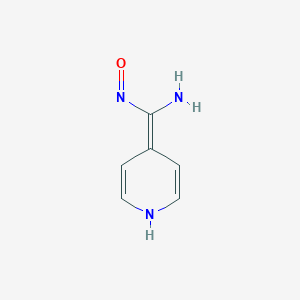
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
